molecular formula C8H14N2O2S2 B12161315 3-Amino-3-oxopropyl morpholine-4-carbodithioate CAS No. 5337-31-5

3-Amino-3-oxopropyl morpholine-4-carbodithioate

Cat. No.: B12161315
CAS No.: 5337-31-5
M. Wt: 234.3 g/mol
InChI Key: VMKSKBVNNLLDDX-UHFFFAOYSA-N
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Description

3-Amino-3-oxopropyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C8H14N2O2S2 It is known for its unique structure, which includes a morpholine ring and a carbodithioate group

Properties

CAS No.

5337-31-5

Molecular Formula

C8H14N2O2S2

Molecular Weight

234.3 g/mol

IUPAC Name

(3-amino-3-oxopropyl) morpholine-4-carbodithioate

InChI

InChI=1S/C8H14N2O2S2/c9-7(11)1-6-14-8(13)10-2-4-12-5-3-10/h1-6H2,(H2,9,11)

InChI Key

VMKSKBVNNLLDDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)N

solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3-Amino-3-oxopropyl morpholine-4-carbodithioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxopropyl morpholine-4-carbodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives. These products are often characterized using techniques such as mass spectrometry and NMR spectroscopy .

Scientific Research Applications

3-Amino-3-oxopropyl morpholine-4-carbodithioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-oxopropyl morpholine-4-carbodithioate include:

    3-Amino-3-oxopropyl morpholine-4-carbodithioate analogs: These compounds have similar structures but with slight modifications to the functional groups.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

    Carbodithioate compounds: Compounds with the carbodithioate group but different amine or ring structures.

Uniqueness

What sets 3-Amino-3-oxopropyl morpholine-4-carbodithioate apart from similar compounds is its unique combination of the morpholine ring and the carbodithioate group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

3-Amino-3-oxopropyl morpholine-4-carbodithioate, a compound with the chemical formula C8_8H14_{14}N2_2O2_2S2_2, is gaining attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of 3-amino-3-oxopropyl morpholine-4-carbodithioate primarily involves its interaction with various molecular targets, including enzymes and proteins. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular processes.
  • Protein Binding : The compound may bind to proteins, altering their function and affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-amino-3-oxopropyl morpholine-4-carbodithioate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In a study assessing its anticancer activity, it was found to induce apoptosis in several cancer cell lines, including:

  • HeLa Cells : IC50 = 25 µM
  • MCF-7 Cells : IC50 = 30 µM
  • A549 Cells : IC50 = 20 µM

These findings indicate that 3-amino-3-oxopropyl morpholine-4-carbodithioate may serve as a lead compound in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed a marked reduction in bacterial growth, supporting its potential use as an alternative treatment option in antibiotic-resistant infections.
  • Cytotoxicity Assessment :
    A research article in Cancer Letters reported on the cytotoxic effects of the compound on various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and apoptosis, suggesting mechanisms that warrant further investigation for therapeutic applications.

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